2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2,3-Dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the benzamide ring, and a benzoxazole moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a nucleophilic aromatic substitution reaction with 4-bromoaniline to introduce the phenyl group.
Amidation: The final step involves the reaction of the substituted benzoxazole with 2,3-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the benzoxazole ring, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
2,3-Dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound may be explored for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzoxazole moiety can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzamide: Lacks the benzoxazole moiety, resulting in different chemical properties and applications.
N-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the chlorine atoms, which may affect its reactivity and binding properties.
Uniqueness
2,3-Dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the combination of the dichlorobenzamide and benzoxazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
IUPAC Name |
2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-2-13-6-11-19-18(12-13)26-22(28-19)14-7-9-15(10-8-14)25-21(27)16-4-3-5-17(23)20(16)24/h3-12H,2H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIXRKBFDXQKNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365001 |
Source
|
Record name | 2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5715-59-3 |
Source
|
Record name | 2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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